

A Spectroscopic Comparison of 4-Propyl-4-heptanol and Structurally Related Alcohols

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This guide provides a detailed spectroscopic comparison of **4-Propyl-4-heptanol**, a tertiary alcohol, with its structural isomers and related compounds. The analysis focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering valuable data for researchers, scientists, and professionals in drug development for structural elucidation and quality control.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **4-Propyl-4-heptanol** and related alcohols. These compounds were selected to illustrate the influence of structural variations, such as the degree of substitution at the alcohol carbon and chain isomerism, on their spectral properties.



Compound	Structure	¹ Η NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (cm ⁻¹)	Mass Spectrometr y (m/z)
4-Propyl-4- heptanol	Tri-n-propyl carbinol	-OH: ~1.3 (s, 1H)-CH ₂ -: ~1.4 (m, 12H)-CH ₃ : ~0.9 (t, 9H)	C-OH: ~75- CH ₂ -: ~45, ~17-CH ₃ : ~14	-OH (broad): 3600-3200C- O: ~1150	M+: Not observed[M- H ₂ O]+: 140[M- propyl]+: 115 (base peak) [M-propyl- H ₂ O]+: 97
n-Heptanol	1-Heptanol	-OH: variable- CH ₂ OH: ~3.6 (t)-CH ₂ -: 1.2- 1.6 (m)-CH ₃ : ~0.9 (t)	-CH ₂ OH: ~62-CH ₂ -: ~32, ~31, ~29, ~25, ~22-CH ₃ : ~14	-OH (broad): 3400-3200C- O: ~1050	M+: 116 (weak)[M- H ₂ O]+: 98m/z 43, 57, 70
4-Heptanol	di-n- Propylcarbino I	-OH: variable- CHOH: ~3.6 (quintet)- CH ₂ -: 1.3-1.5 (m)-CH ₃ : ~0.9 (t)	-CHOH: ~72- CH ₂ -: ~41, ~19-CH ₃ : ~14	-OH (broad): 3400-3200C- O: ~1100	M+: 116 (weak)[M- H ₂ O]+: 98m/z 73, 59, 45
3-Ethyl-3- pentanol	Triethylcarbin ol	-OH: ~1.2 (s)- CH ₂ -: ~1.4 (q)-CH ₃ : ~0.8 (t)	C-OH: ~76- CH ₂ -: ~32- CH ₃ : ~8	-OH (broad): 3600-3200C- O: ~1150	M+: Not observed[M- ethyl]+: 87 (base peak) [M-H ₂ O]+: 98

Note: NMR chemical shifts are approximate and can vary with solvent and concentration. IR frequencies for the -OH stretch are for hydrogen-bonded samples.

Analysis and Interpretation



¹H NMR Spectroscopy: The most telling feature in the ¹H NMR spectrum of **4-Propyl-4-heptanol** is the absence of a proton on the carbinol carbon (the carbon bearing the -OH group). In contrast, n-heptanol (a primary alcohol) shows a triplet around 3.6 ppm for the -CH₂OH protons, and 4-heptanol (a secondary alcohol) displays a multiplet (quintet) in a similar region for the -CHOH proton. The hydroxyl proton (-OH) signal is a singlet for the tertiary alcohols and its chemical shift can vary.

¹³C NMR Spectroscopy: The chemical shift of the carbinol carbon is diagnostic of the alcohol type. For the tertiary alcohol **4-Propyl-4-heptanol**, the C-OH signal appears around 75 ppm. This is slightly downfield compared to the secondary alcohol 4-heptanol (~72 ppm) and significantly downfield from the primary alcohol n-heptanol (~62 ppm).

Infrared (IR) Spectroscopy: All the alcohols exhibit a broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching vibration of hydrogen-bonded molecules.[1] A key distinguishing feature is the position of the C-O stretching vibration. For tertiary alcohols like **4-Propyl-4-heptanol** and 3-ethyl-3-pentanol, this band appears at a higher wavenumber (~1150 cm⁻¹) compared to secondary (~1100 cm⁻¹) and primary (~1050 cm⁻¹) alcohols.[1][2]

Mass Spectrometry: The molecular ion peak for tertiary alcohols is often weak or absent.[3][4] The mass spectrum of **4-Propyl-4-heptanol** is characterized by the absence of the molecular ion (m/z 158) and a base peak at m/z 115, corresponding to the loss of a propyl radical. Alphacleavage and dehydration are common fragmentation pathways for alcohols.[4][5]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general experimental protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Samples were dissolved in a deuterated solvent (typically CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy: Spectra were acquired on a 300 MHz or higher field NMR spectrometer. Data was collected with a sufficient number of scans to achieve a good signalto-noise ratio.



• ¹³C NMR Spectroscopy: Spectra were obtained on the same instrument, typically with proton decoupling. A larger number of scans were required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: Spectra were recorded using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-600 cm⁻¹. A background spectrum was collected and subtracted from the sample spectrum.

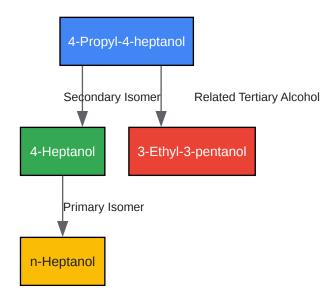
Mass Spectrometry (MS):

- Sample Introduction: Samples were introduced into the mass spectrometer via Gas Chromatography (GC-MS) to ensure separation and purity.
- Ionization: Electron Ionization (EI) at 70 eV was used to generate the mass spectra.
- Data Acquisition: The mass-to-charge ratios (m/z) of the resulting fragments were recorded.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between **4-Propyl-4-heptanol** and the compared compounds.





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